![molecular formula C31H37NO5 B1672612 Fexaramate CAS No. 592524-75-9](/img/structure/B1672612.png)
Fexaramate
Overview
Description
Fexaramate is a compound with the formula C31H37NO5 and a molecular weight of 503.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Fexaramate is consistent with its formula C31H37NO5 . The H-NMR data is consistent with the structure .Physical And Chemical Properties Analysis
Fexaramate is a solid compound . It is stable under normal temperatures and pressures . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Metabolic Disorders Treatment
Fexaramate is a potent, selective, non-steroidal, farnesoid X receptor (FXR) agonist . FXR plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. By activating FXR, Fexaramate may offer therapeutic benefits for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. Research is ongoing to determine the efficacy and safety of Fexaramate in these conditions.
Mechanism of Action
Target of Action
Fexaramate is a potent, selective agonist of the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis.
Mode of Action
This activation can then regulate the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .
Biochemical Pathways
Given its role as an fxr agonist, it likely impacts pathways related to bile acid synthesis, lipid metabolism, and glucose homeostasis
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and overall therapeutic effect
Result of Action
As an FXR agonist, it is expected to influence the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis . .
properties
IUPAC Name |
tert-butyl (E)-3-[4-[[N-(cyclohexanecarbonyl)-3-[(E)-3-methoxy-3-oxoprop-1-enyl]anilino]methyl]phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO5/c1-31(2,3)37-29(34)20-17-23-13-15-25(16-14-23)22-32(30(35)26-10-6-5-7-11-26)27-12-8-9-24(21-27)18-19-28(33)36-4/h8-9,12-21,26H,5-7,10-11,22H2,1-4H3/b19-18+,20-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHPBABXWKAHQM-LKRWSQIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN(C2=CC=CC(=C2)C=CC(=O)OC)C(=O)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN(C2=CC=CC(=C2)/C=C/C(=O)OC)C(=O)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fexaramate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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